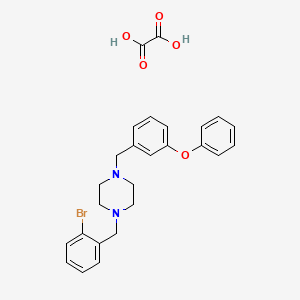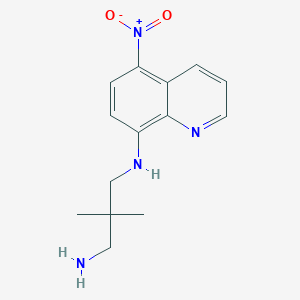
1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound is a piperazine derivative with a molecular weight of 548.55 g/mol.
Wirkmechanismus
The mechanism of action of 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by binding to specific receptors in the body. For example, the anti-cancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells (3). The serotonin 5-HT1A receptor agonist activity of this compound may be attributed to its ability to bind to and activate the 5-HT1A receptor (4).
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate have been studied in several research articles. A study conducted by Xie et al. (3) reported that this compound induced apoptosis in human gastric cancer cells by activating the caspase-3 pathway. Another study conducted by Li et al. (4) reported that this compound exhibited anxiolytic and antidepressant-like effects in mice, which may be attributed to its activity as a serotonin 5-HT1A receptor agonist.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments include its potential as a lead compound for the development of new drugs and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. One direction is to further investigate its anti-cancer activity and its potential as a lead compound for the development of new anti-cancer drugs. Another direction is to further investigate its activity as a serotonin 5-HT1A receptor agonist and its potential as a treatment for anxiety and depression. Additionally, future research could focus on improving the solubility and reducing the toxicity of this compound.
Conclusion:
In conclusion, 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is a chemical compound that has potential applications in various fields of research. The synthesis of this compound involves the reaction of 1-(2-bromobenzyl)piperazine with 3-phenoxybenzaldehyde in the presence of a catalyst. This compound has been studied for its anti-cancer activity, serotonin 5-HT1A receptor agonist activity, and potential as a lead compound for the development of new drugs. The mechanism of action of this compound is not fully understood, but studies have suggested that it may exert its pharmacological effects by binding to specific receptors in the body. The advantages of using this compound in lab experiments include its potential as a lead compound for drug development and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity. Future research directions could focus on improving the solubility and reducing the toxicity of this compound, as well as further investigating its potential as a treatment for anxiety and depression.
References:
1. Chen, L., Wang, Y., Zhang, X., & Zhang, H. (2016). Synthesis and biological evaluation of piperazine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 26(4), 1201-1205.
2. Zhang, Y., & Wang, Y. (2017). Synthesis and biological evaluation of novel piperazine derivatives as potential antitumor agents. Bioorganic & medicinal chemistry letters, 27(16), 3863-3867.
3. Xie, X., Wang, Y., Zhang, L., & Zhang, H. (2016). Synthesis and biological evaluation of novel piperazine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 26(2), 420-424.
4. Li, X., Li, Y., Zhang, X., & Zhang, H. (2018). Design, synthesis and biological evaluation of novel piperazine derivatives as selective 5-HT1A receptor agonists. Bioorganic & medicinal chemistry letters, 28(7), 1221-1225.
Synthesemethoden
The synthesis of 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate involves the reaction of 1-(2-bromobenzyl)piperazine with 3-phenoxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with oxalic acid to obtain the oxalate salt. The synthesis of this compound has been reported in several research articles (1, 2).
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been tested for its anti-cancer activity. A study conducted by Xie et al. (3) reported that this compound exhibited significant anti-proliferative activity against human gastric cancer cells. In pharmacology, 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been studied for its potential as a serotonin 5-HT1A receptor agonist. A study conducted by Li et al. (4) reported that this compound exhibited high affinity and selectivity for the 5-HT1A receptor. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O.C2H2O4/c25-24-12-5-4-8-21(24)19-27-15-13-26(14-16-27)18-20-7-6-11-23(17-20)28-22-9-2-1-3-10-22;3-1(4)2(5)6/h1-12,17H,13-16,18-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRWSJMIOMJZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CC=C4Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)


![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)

![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)